
1-Bromo-2-propoxynaphthalene
Descripción general
Descripción
1-Bromo-2-propoxynaphthalene is an organic compound with the molecular formula C₁₃H₁₃BrO. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a naphthalene ring substituted with a bromine atom at the first position and a propoxy group at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-propoxynaphthalene can be synthesized through the Williamson Ether Synthesis. This involves the reaction of 2-naphthol with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-propoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as cyanide, forming nitriles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-propoxynaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nitriles: Formed from nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed from oxidation.
2-Propoxynaphthalene: Formed from reduction.
Aplicaciones Científicas De Investigación
1-Bromo-2-propoxynaphthalene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-propoxynaphthalene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The propoxy group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the electron-rich naphthalene ring, which stabilizes intermediates and transition states.
Comparación Con Compuestos Similares
1-Bromonaphthalene: Similar structure but lacks the propoxy group, making it less versatile in certain reactions.
2-Bromonaphthalene: Bromine atom is at the second position, leading to different reactivity and applications.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a propoxy group, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-propoxynaphthalene is unique due to the presence of both a bromine atom and a propoxy group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
1-bromo-2-propoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPIFXYQAQUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B7857935.png)
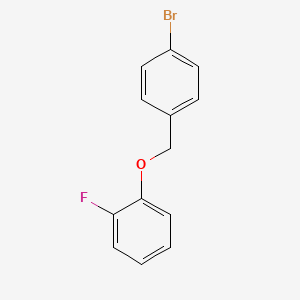
![1-Bromo-4-[(4-methylphenoxy)methyl]benzene](/img/structure/B7857948.png)

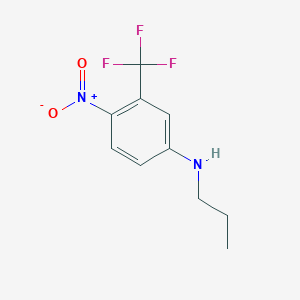


![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
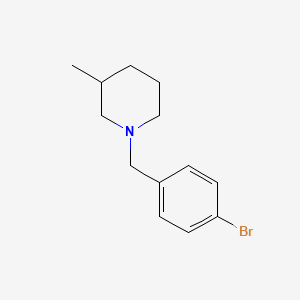
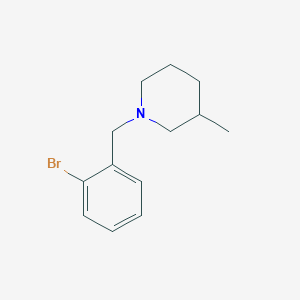

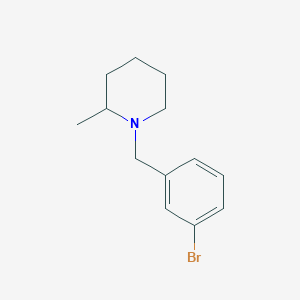
![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)

